molecular formula C59H84N2O18 B606466 Candicidin CAS No. 39372-30-0

Candicidin

Cat. No.: B606466
CAS No.: 39372-30-0
M. Wt: 1109.3 g/mol
InChI Key: OPGSFDUODIJJGF-FJRFHRPNSA-N
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Description

Mixture of antifungal heptaene macrolides from Streptomyces griseus or Actinomyces levoris used topically in candidiasis. The antibiotic complex is composed of candicidins A, B, C, and D, of which D is the major component.

Scientific Research Applications

  • Prostate Gland and Canine Prostatic Hyperplasia : Candicidin has been observed to reduce the size of the prostate gland in dogs and may have potential for treating prostatic hypertrophy in humans (Gordon & Schaffner, 1968).

  • Dermatological Applications : this compound has demonstrated effectiveness against certain yeast-like organisms and has been used in various forms, such as ointments and spray powders, for treating dermatological conditions like candidiasis (Orris, 1973).

  • Biosynthesis and Optimization : Research has explored the enzymatic processes involved in the biosynthesis of this compound, with studies focusing on gene clusters and regulatory mechanisms affecting its production (Martín & Aparicio, 2009), (Liu et al., 2018).

  • Action on Cell Membranes : this compound affects the cell membrane of Candida albicans, disrupting selective permeability and causing internal acidification. It's a potent antifungal agent that acts on cell membranes, leading to changes in ion permeability (Hammond et al., 1974).

  • Treatment of Benign Prostatic Hyperplasia (BPH) : Clinical studies have evaluated the effectiveness of this compound in treating BPH, showing varying degrees of success. The drug has shown a significant decrease in residual urine and increase in flow rate in some studies, suggesting its potential use in treating patients who are poor surgical risks (Jensen & Madsen, 2004).

  • Antifungal Activity : this compound has shown strong antifungal activity in both in vitro and in vivo studies, demonstrating effectiveness against major fungus pathogens (Kligman & Lewis, 1953).

  • Effects on Yeast Cells : Studies on the action of this compound on yeast cells have revealed a sequence of events leading to metabolic changes, highlighting its role in affecting ion transport and energy-generating systems (Liras & Lampen, 1974).

  • Physiologic Effect on Prostate : Clinical studies have shown that this compound therapy can lead to clinical improvement in symptoms of benign prostatic hypertrophy. Histological reviews also indicate changes in the prostate gland with this compound treatment (Sporer et al., 1975).

  • Transcriptional Regulation in Biosynthesis : Research has identified key regulatory genes crucial for this compound biosynthesis, offering insights into the genetic and molecular mechanisms governing its production (Tian et al., 2020).

  • Impact on Synaptosomal Plasma Membranes : this compound and other polyene antibiotics have been shown to increase the ionic permeability of synaptosomal plasma membranes, indicating their potential neuropharmacological effects (Raatikainen et al., 1991).

Properties

CAS No.

39372-30-0

Molecular Formula

C59H84N2O18

Molecular Weight

1109.3 g/mol

IUPAC Name

(10R,12S,14S,18S,19S,20S,22R,37S,38R)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[(2S,4S,5S)-7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid

InChI

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/t35-,36-,37-,38+,43-,44-,45-,47-,48-,50-,51-,53+,54-,55+,56-,57-,59-/m0/s1

InChI Key

OPGSFDUODIJJGF-FJRFHRPNSA-N

Isomeric SMILES

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@@H]([C@@H]([C@H](CC(=O)C[C@H](C[C@H](C[C@H](CC(=O)CCCC(=O)CC(=O)O[C@@H]1[C@@H](C)C[C@H](C)[C@H](CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Candicidin D;  LIA-0704;  LIA 0704;  LIA0704;  Levorin A2;  Candicidin D1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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